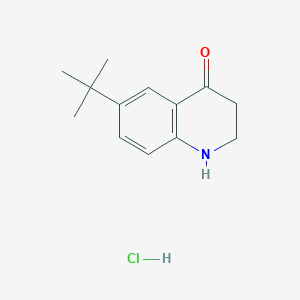

6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride

Description

6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride is a bicyclic organic compound featuring a tetrahydroquinolinone core substituted with a tert-butyl group at the 6-position. Its hydrochloride salt enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name |

6-tert-butyl-2,3-dihydro-1H-quinolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-13(2,3)9-4-5-11-10(8-9)12(15)6-7-14-11;/h4-5,8,14H,6-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJINGMMBLVNTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NCCC2=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride typically involves the hydrogenation of quinoline derivatives. One common method includes the hydrogenation of 6-tert-butylquinoline using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures . The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and purity. Industrial production methods may involve similar hydrogenation processes but on a larger scale with continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form. Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Scientific Research Applications

6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the tetrahydroquinolinone family, which includes derivatives with varying substituents and ring modifications. Below is a comparative analysis with structurally related compounds:

| Compound | Substituents | Key Structural Differences | Applications |

|---|---|---|---|

| 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one HCl | 6-tert-butyl, 4-keto, HCl salt | Tert-butyl enhances lipophilicity | Drug intermediate, receptor ligand studies |

| 3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one HCl | 3,3-dimethyl, 4-keto, HCl salt | Dimethyl groups reduce steric bulk | Building block for heterocyclic synthesis |

| 6-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | 6-amino, variable N-substituents | Amino group enables conjugation reactions | Anticancer and antimicrobial agents |

| ADBI (Celestolide) | 6-tert-butyl, indene core | Indene backbone instead of quinolinone | Synthetic musk fragrance |

Key Observations :

- The tert-butyl group in the target compound increases Log Kow (estimated ~5–6), similar to ADBI (Log Kow = 6.6) , suggesting comparable hydrophobicity.

- Unlike ADBI, which is used in fragrances, the tetrahydroquinolinone derivatives are primarily pharmaceutical intermediates .

Physicochemical Properties

| Property | 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one HCl | 3,3-Dimethyl Analog | 6-Amino-3,4-dihydroquinolin-2(1H)-one |

|---|---|---|---|

| Molecular Weight | ~265.8 g/mol | ~209.7 g/mol | ~190–220 g/mol |

| Log Kow | ~5.5 (estimated) | ~3.8 | ~1.5–2.5 |

| Solubility (aq.) | Moderate (HCl salt enhances solubility) | High | Low to moderate |

| Synthetic Yield | Not reported in evidence | 56–72.9% (varies) | 43.7–72.9% |

Key Findings :

- The tert-butyl substituent significantly increases lipophilicity compared to dimethyl or amino analogs, which may enhance blood-brain barrier penetration .

- Hydrochloride salts generally improve aqueous solubility, as seen in berberine HCl () and tapentadol HCl (), which are marketed pharmaceuticals .

Challenges :

- Tert-butyl groups may complicate purification due to increased hydrophobicity.

- Amino-substituted analogs require protective group strategies to avoid side reactions .

Biological Activity

6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride is a compound that belongs to the tetrahydroquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of this compound is C13H18ClNO, with a molecular weight of 239.74 g/mol. The compound exhibits significant interactions with various biological targets, primarily through enzyme inhibition and receptor modulation. Its mechanism of action involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. Additionally, it can act as an agonist or antagonist at specific receptors, influencing signal transduction pathways within cells.

Enzyme Inhibition

Research indicates that derivatives of tetrahydroquinoline compounds can function as effective inhibitors of nitric oxide synthase (NOS), which is critical in various physiological processes including vasodilation and neurotransmission. For instance, certain analogues have demonstrated potency against neuronal NOS (nNOS), showcasing their potential in treating conditions like neuropathic pain .

Opioid Receptor Modulation

This compound has been evaluated for its effects on opioid receptors. Studies have shown that modifications to the tetrahydroquinoline core can enhance binding affinity and efficacy at μ-opioid receptors (MOR) while also exhibiting antagonistic properties at δ-opioid receptors (DOR). This dual-action could be beneficial in developing analgesics with reduced side effects associated with traditional opioids .

In Vivo Studies

- Antinociceptive Effects : In vivo studies using the warm water tail withdrawal assay have demonstrated that specific analogues of tetrahydroquinoline derivatives produced significant antinociceptive effects in animal models. For instance, certain compounds showed a latency to tail flick cutoff time indicative of effective pain relief at dosages ranging from 1 to 10 mg/kg .

- Neuropathic Pain Models : A notable study involving a rat model of spinal nerve ligation revealed that selected tetrahydroquinoline derivatives could fully reverse thermal hyperalgesia when administered intraperitoneally at doses of 30 mg/kg . This suggests potential therapeutic applications in managing chronic pain conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics. SAR studies have identified key features that enhance binding affinity and selectivity for specific targets. For example:

| Compound | Target | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| 6-Tert-butyl derivative | MOR | 0.23 nM | High |

| 6-Tert-butyl derivative | DOR | 0.15 nM | Moderate |

These findings highlight the importance of structural modifications in optimizing the pharmacological profiles of tetrahydroquinoline derivatives for therapeutic use .

Q & A

Q. What are the established synthetic routes for 6-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-one hydrochloride?

The synthesis involves converting the free base to the hydrochloride salt. A validated method includes treating the free base with 1 M HCl in methanol, stirring at room temperature for 10 minutes, followed by concentration under reduced pressure and vacuum drying for 48 hours to yield the hydrochloride salt. Reaction optimization focuses on stoichiometry, solvent selection (e.g., methanol for solubility), and drying duration to ensure purity .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

High-performance liquid chromatography (HPLC) is used to confirm purity (>95%), while 1H NMR and mass spectrometry (MS) validate structural integrity. For example, characteristic NMR peaks (e.g., tert-butyl protons at ~1.3 ppm) and molecular ion peaks in MS align with theoretical values. Cross-validation using multiple techniques minimizes analytical errors .

Q. How should researchers handle and store this compound to maintain stability?

Store the hydrochloride salt in a desiccator under vacuum or in airtight containers with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to moisture or high temperatures (>25°C). Stability studies recommend periodic HPLC checks to monitor degradation under long-term storage .

Q. What methodologies are used to assess biological activity, such as enzyme inhibition?

Recombinant enzyme assays (e.g., nitric oxide synthase isoforms: iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells are employed. Radioactive methods measure NO synthesis inhibition, with controls for enzyme activity baselines and compound solubility in assay buffers .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for derivatives of this compound?

Optimize reaction intermediates by adjusting catalysts (e.g., palladium for coupling reactions), temperature gradients, and purification steps (e.g., column chromatography vs. recrystallization). For example, tert-butyl group introduction may require protecting-group strategies to prevent side reactions, improving yields from ~60% to >75% .

Q. What strategies resolve discrepancies between theoretical and observed spectral data?

Use complementary techniques: 13C NMR or 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals. For MS discrepancies, high-resolution MS (HRMS) or tandem MS (MS/MS) can differentiate isobaric interferences. Repetition under inert atmospheres (e.g., argon) minimizes oxidation artifacts .

Q. How do researchers design comparative studies with structural analogs?

Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclohexyl) and test them in standardized assays. Statistical tools (e.g., IC50 comparisons, molecular docking) correlate structural variations with activity changes. For instance, tert-butyl groups may enhance steric hindrance, altering enzyme binding kinetics .

Q. What methodological considerations apply to stability studies under varying conditions?

Perform accelerated stability testing at controlled pH (1–13) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and identify byproducts using LC-MS. For hydrolytic stability, use buffer solutions; for thermal stability, employ thermogravimetric analysis (TGA) .

Q. How can computational modeling predict interactions with biological targets?

Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) model compound-enzyme interactions. Key parameters include binding affinity (ΔG), hydrogen-bond networks, and hydrophobic interactions with active-site residues (e.g., iNOS heme domain). Validate predictions with mutagenesis studies .

Q. What protocols address low reproducibility in biological assays?

Standardize assay conditions: enzyme batch consistency, buffer composition (e.g., NADPH concentration for NOS assays), and compound solubility (use DMSO ≤1%). Include positive controls (e.g., L-NAME for NOS inhibition) and triplicate measurements to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.